Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of approximately . It is classified as an ester and contains multiple functional groups, including ethyl, methoxyethoxy, and nitro groups attached to a benzoate core. The compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various biologically active compounds .
The synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate typically involves several steps:
In industrial settings, continuous flow reactors may be employed to optimize efficiency and yield during large-scale production .
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate features a complex molecular structure characterized by:
The molecule's structural features suggest interesting electronic properties that may enhance its utility in various chemical reactions .
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate can participate in several types of chemical reactions:
The mechanism of action for Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethyl and methoxyethoxy groups enhance solubility and binding affinity to biological targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects .
The physical and chemical properties of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate include:
Safety considerations indicate that while toxicity is relatively low, protective equipment should be used to prevent contact and inhalation during handling .
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate has several significant applications:
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (CAS Registry Number: 179688-26-7) is an aromatic ester featuring a nitro substituent and ether-functionalized side chains. Its systematic IUPAC name reflects the positions and types of substituents: an ethyl ester at C1, nitro group at C2, and 2-methoxyethoxy groups at C4 and C5 of the benzene ring. The molecular formula is C₁₅H₂₁NO₈, corresponding to a molecular weight of 343.33 g/mol [1] [3] [4]. The compound's structure combines polar ether linkages with an electron-withdrawing nitro group, influencing its solubility in organic solvents like methanol and acetonitrile while limiting aqueous solubility. It typically presents as a solid requiring room-temperature storage and cold-chain transportation for commercial distribution [3] [4].
Table 1: Key Identifiers of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 179688-26-7 |
Molecular Formula | C₁₅H₂₁NO₈ |
Molecular Weight | 343.33 g/mol |
IUPAC Name | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate |
SMILES | O=C(OCC)C₁=CC(OCCOC)=C(OCCOC)C=C1N+=O |
InChI Key | Not explicitly provided in sources |
Common Synonyms | ERL nitro compound; Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate |
This compound emerged as a critical intermediate in the early 2000s during the development of erlotinib hydrochloride, a tyrosine kinase inhibitor for non-small cell lung cancer. Its synthesis evolved alongside the optimization of erlotinib’s manufacturing process, where it serves as a precursor to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (ERL ethyl ester) [2]. The strategic placement of bis(2-methoxyethoxy) groups represented a deliberate shift from simpler alkyl or alkoxy substituents, aiming to enhance solubility and bioavailability in the final active pharmaceutical ingredient. While detailed synthetic routes remain proprietary, its commercial availability from suppliers like LGC Standards and BLD Pharmatech suggests multi-step protocols involving aromatic nitration and etherification starting from benzoic acid derivatives [4] [5]. The compound exemplifies modern trends in intermediate design, where complex ether side chains are incorporated early to streamline downstream functionalization.
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate holds critical importance as an intermediate in the synthesis of erlotinib hydrochloride. Its conversion to the corresponding amino derivative (via nitro reduction) enables quinazoline ring formation, ultimately yielding the active pharmaceutical ingredient [2]. Crucially, this compound is classified as a Potential Genotoxic Impurity (PGI) in erlotinib due to structural alerts identified through computational toxicology software (DEREK Nexus). The nitroaromatic moiety is linked to mutagenic potential, necessitating strict control below the Threshold of Toxicological Concern (TTC) limit of 1.5 µg/day and a practical specification limit of 10 ppm in the final drug substance [2]. This requirement drives advanced analytical innovations:
Table 2: Analytical Validation Parameters for ERL Nitro Compound Detection in Erlotinib Hydrochloride [2]
Parameter | ERL Nitro Compound Performance |
---|---|
Detection Technique | LC-MS/MS (Multiple Reaction Monitoring) |
Limit of Detection | 0.3 ppm |
Limit of Quantitation | 1.0 ppm |
Linearity Range | 1.0 – 15.0 ppm |
Precision (% RSD) | < 10% |
Accuracy (% Recovery) | 90 – 110% |
Retention Time | 2.88 minutes |
The compound’s trace-level quantification requires highly sensitive methods like LC-MS/MS with electrospray ionization, as conventional HPLC lacks sufficient detection limits [2]. Its role as a genotoxic impurity underscores a broader pharmaceutical paradigm: intermediates with structural alerts demand rigorous process control and analytical validation throughout manufacturing. Consequently, this molecule exemplifies the intricate balance between synthetic utility and regulatory control in modern active pharmaceutical ingredient supply chains.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0